molecular formula C16H10BrClO4 B1352800 (3-Chlorophenyl) 3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate

(3-Chlorophenyl) 3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate

Cat. No.: B1352800
M. Wt: 381.6 g/mol
InChI Key: KJQGOSARTOROJQ-UHFFFAOYSA-N
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Description

(3-Chlorophenyl) 3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate is an organic compound that belongs to the class of esters. This compound features a complex structure with multiple aromatic rings and halogen substituents, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorophenyl) 3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate typically involves the esterification of 3-chlorophenol with (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-propenoic acid. The reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones.

    Reduction: Reduction reactions can target the ester functional group, converting it into an alcohol.

    Substitution: Halogen substituents on the aromatic rings can be replaced by nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinones and other oxidized aromatic compounds.

    Reduction: Alcohols and reduced aromatic compounds.

    Substitution: Substituted aromatic compounds with new functional groups.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the formation of more complex molecules.

Biology

In biological research, it may be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Medicine

Industry

In the industrial sector, the compound can be used in the synthesis of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of (3-Chlorophenyl) 3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 3-chlorophenyl (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-propenoic acid
  • 3-chlorophenyl (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-propenamide

Uniqueness

The ester functional group in (3-Chlorophenyl) 3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate may confer different chemical reactivity and biological activity compared to its acid and amide counterparts. This uniqueness can be exploited in various applications, making it a valuable compound in research and industry.

Properties

Molecular Formula

C16H10BrClO4

Molecular Weight

381.6 g/mol

IUPAC Name

(3-chlorophenyl) 3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate

InChI

InChI=1S/C16H10BrClO4/c17-13-8-15-14(20-9-21-15)6-10(13)4-5-16(19)22-12-3-1-2-11(18)7-12/h1-8H,9H2

InChI Key

KJQGOSARTOROJQ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=CC(=O)OC3=CC(=CC=C3)Cl)Br

Origin of Product

United States

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